n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine
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Overview
Description
n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine: is a synthetic organic compound that features a cyclopropylmethyl group, a thiophene ring, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction.
Attachment of the Glycine Moiety: This step involves the coupling of the glycine derivative with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The cyclopropylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclopropylmethyl derivatives.
Scientific Research Applications
n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving glycine derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds include:
n-(Cyclopropylmethyl)-n-(thiophene-3-carbonyl)glycine: Lacks the methyl group on the thiophene ring.
n-(Cyclopropylmethyl)-n-(4-methylthiophene-2-carbonyl)glycine: The position of the carbonyl group on the thiophene ring is different.
n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)alanine: The glycine moiety is replaced with alanine.
The uniqueness of n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Biological Activity
n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine, identified by the CAS number 1536705-82-4, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, synthesis, and biological evaluation, particularly focusing on its pharmacological properties and mechanisms of action.
Molecular Characteristics
- Molecular Formula : C₁₂H₁₅NO₃S
- Molecular Weight : 253.32 g/mol
- Structure : The compound features a cyclopropylmethyl group and a 4-methylthiophene-3-carbonyl moiety attached to a glycine backbone, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the cyclopropylmethyl derivative.
- Introduction of the 4-methylthiophene-3-carbonyl group.
- Coupling with glycine to yield the final product.
Anticancer Potential
Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, the inhibition of Polo-like Kinase 1 (Plk1) has been linked to the suppression of tumor growth in various cancer models . While specific data on this compound is limited, its structural analogs suggest potential efficacy against cancer cell lines.
The biological activity of this compound may involve:
- Inhibition of Cell Proliferation : Similar compounds have shown to inhibit pathways associated with cell growth, such as PI3K/Akt signaling .
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in related compounds, suggesting that this compound could also promote programmed cell death in malignant cells.
Case Studies
- Cell Line Studies : In vitro studies using human non-small cell lung carcinoma (NSCLC) cell lines demonstrated that selective agonists targeting similar pathways can significantly reduce cell viability and induce apoptosis . Although direct studies on this compound are necessary, these findings indicate potential therapeutic applications.
- Antifungal Activity : Compounds with similar functional groups have shown promising antifungal activities against pathogens like Cryptococcus neoformans, which could suggest a broader spectrum of bioactivity for this compound .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-[cyclopropylmethyl-(4-methylthiophene-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO3S/c1-8-6-17-7-10(8)12(16)13(5-11(14)15)4-9-2-3-9/h6-7,9H,2-5H2,1H3,(H,14,15) |
InChI Key |
KXTMYPFXOLLGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C(=O)N(CC2CC2)CC(=O)O |
Origin of Product |
United States |
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